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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinic acid

CAS No.: 1343080-22-7

Cat. No.: B1468903

Get Quote

Executive Summary
2-Chloronicotinic acid (2-CNA) is a foundational heterocyclic building block characterized by a

single electrophilic center at the C2 position. It is primarily used as a "head group" in the

synthesis of agrochemicals and anti-inflammatory drugs.

6-Chloro-2-ethoxynicotinic acid (6-C-2-ENA) is a bifunctional scaffold derived from 2,6-

dichloronicotinic acid. It features a "blocked" C2 position (via an ethoxy group) and a reactive

C6 chloride. This molecule is critical in modern medicinal chemistry (e.g., kinase and

methyltransferase inhibitors) where the C2-alkoxy group serves as a specific steric/electronic

determinant for protein binding, while the C6 position allows for distal chain extension.
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Feature
2-Chloronicotinic Acid (2-
CNA)

6-Chloro-2-ethoxynicotinic
Acid (6-C-2-ENA)

CAS Registry 2942-59-8 1343080-22-7

Molecular Formula

Primary Electrophile C2 (Highly activated) C6 (Moderately activated)

Electronic Nature Electron-deficient Pyridine
Electron-rich (C2-OEt donor) /

Deficient (C6-Cl)

Primary Application
Agrochemicals (Boscalid),

NSAIDs

Targeted Oncology (PRMT5

Inhibitors), Diabetes

Synthetic Role N-Heterocyclization precursor
Bifunctional Linker / Core

Scaffold

Structural & Electronic Analysis
2-Chloronicotinic Acid (2-CNA)
The reactivity of 2-CNA is dominated by the ortho-effect. The carboxylic acid at C3 exerts a

strong inductive ($ -I

-M

S_NAr$).

LUMO Distribution: Concentrated at C2 and C4.[1]

pKa: ~2.54 (Acidic due to electron-deficient ring).

6-Chloro-2-ethoxynicotinic Acid (6-C-2-ENA)
This molecule represents a "regio-differentiated" system. The C2 position is occupied by an

ethoxy group, which acts as a

-donor and

-donor.
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C2-Ethoxy Effect: The oxygen lone pair donates electron density into the ring, slightly

deactivating the global system compared to 2-CNA. However, it provides essential H-bond

acceptor capability in drug binding pockets.

C6-Chloro Reactivity: The C6 position remains electrophilic (para to the activating ring

nitrogen). While less reactive than the C2-Cl in 2-CNA, it is sufficiently active for metal-

catalyzed cross-couplings (Suzuki-Miyaura) or

with strong nucleophiles.

2-Chloronicotinic Acid 6-Chloro-2-ethoxynicotinic Acid

2-Chloronicotinic Acid
(High C2 Reactivity)

6-Chloro-2-ethoxynicotinic Acid
(C2-Blocked, C6-Reactive)

Click to download full resolution via product page

Figure 1: Structural distinction. 2-CNA focuses reactivity at C2, while 6-C-2-ENA blocks C2 to

direct reactivity to C6.

Synthetic Pathways
Synthesis of 6-Chloro-2-ethoxynicotinic Acid
The synthesis of 6-C-2-ENA is a classic example of regioselective nucleophilic aromatic

substitution. The starting material is 2,6-dichloronicotinic acid.[2][3][4][5][6]

Mechanism: When 2,6-dichloronicotinic acid is treated with a nucleophile (like sodium

ethoxide), the substitution occurs preferentially at C2 rather than C6.

Reasoning: The C2 position is ortho to the electron-withdrawing carboxylic acid group. The

inductive effect of the -COOH group makes the C2 carbon significantly more electropositive

than C6. Additionally, the carboxylate moiety can coordinate with the metal cation (

), directing the alkoxide nucleophile to the C2 position.
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Experimental Protocol: Regioselective Ethoxylation
Reagents: 2,6-Dichloronicotinic acid (1.0 eq), Sodium Ethoxide (2.2 eq), Ethanol

(anhydrous).

Conditions: Reflux, 4–6 hours.

Step-by-Step:

Dissolve 2,6-dichloronicotinic acid in anhydrous ethanol.

Slowly add sodium ethoxide solution at

(exothermic).

Heat the mixture to reflux (

). Monitor by HPLC for the disappearance of the starting material.

Workup: Concentrate solvent. Dilute with water and acidify to pH 3–4 with 1N HCl. The

product, 6-chloro-2-ethoxynicotinic acid, precipitates as a white solid.

Yield: Typically 85–92%. Regioselectivity >20:1 (C2 vs C6 substitution).

2,6-Dichloronicotinic Acid

Transition State
(C2 Directed by COOH)

Reflux

NaOEt / EtOH
(Nucleophilic Attack)

6-Chloro-2-ethoxynicotinic Acid
(Major Isomer)Fast (Ortho-activation)

2-Chloro-6-ethoxynicotinic Acid
(Minor Isomer <5%)

Slow

Click to download full resolution via product page

Figure 2: Regioselective synthesis pathway. The carboxylic acid directs substitution to the C2

position.
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Reactivity Profiles & Applications
2-Chloronicotinic Acid: The "Head" Electrophile

Primary Reaction:

displacement of C2-Cl by amines, phenols, or thiols.

Key Application: Synthesis of fused ring systems (e.g., pyrido[2,3-d]pyrimidines) or simple

coupling to anilines.

Example:Niflumic Acid (anti-inflammatory) is synthesized by condensing 2-CNA with 3-

trifluoromethylaniline.

6-Chloro-2-ethoxynicotinic Acid: The "Linker" Scaffold
Primary Reaction: The C3-COOH is often converted to an amide first. The C6-Cl is then

used for Suzuki-Miyaura coupling or a second, more forcing

reaction.

Key Application:PRMT5 Inhibitors (Oncology).

In these complex drugs, the pyridine ring acts as a central core.

The C2-ethoxy group locks the conformation of the inhibitor within the enzyme pocket via

steric clash or hydrophobic interaction.

The C3-amide connects to a specific binding motif (e.g., amino-bicyclic rings).

The C6-position is often substituted with a solubilizing group or a second aromatic ring to

extend into the solvent channel.

Comparative Reactivity Table
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Reaction Type 2-Chloronicotinic Acid
6-Chloro-2-ethoxynicotinic
Acid

(Amine)
Extremely Fast (Room Temp).

C2 is highly activated.

Slow/Moderate (Requires

Heat/Base). C6 is less

activated.

Suzuki Coupling
Possible at C2, but

usually competes.

Excellent at C6. Standard Pd-

catalyzed conditions apply.

Esterification Standard (MeOH/H2SO4).
Standard. C2-OEt is stable to

acid.

Cyclization
Forms 1,8-naphthyridines

easily.

Less prone to cyclization due

to C2 blockage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. wuxibiology.com [wuxibiology.com]

2. leapchem.com [leapchem.com]

3. chemimpex.com [chemimpex.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. 6-Chloro-2-ethoxynicotinic acid [1343080-22-7] | Chemsigma [chemsigma.com]

8. 38076-76-5|6-Chloro-2-hydroxynicotinic acid|BLD Pharm [bldpharm.com]

9. 1003578-20-8|Ethyl 2-chloro-6-ethoxynicotinate|BLD Pharm [bldpharm.com]

10. arctomsci.com [arctomsci.com]

11. 6-Chloro-2-ethoxynicotinic acid | 1343080-22-7 [chemicalbook.com]

To cite this document: BenchChem. [Technical Comparison: 2-Chloronicotinic Acid vs. 6-
Chloro-2-ethoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1468903/docs#technical-comparison-2-
chloronicotinic-acid-vs-6-chloro-2-ethoxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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